2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile
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Overview
Description
2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it suitable for industrial production .
Chemical Reactions Analysis
2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the furan ring.
Scientific Research Applications
2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial and anticancer agents due to its biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial growth by interfering with essential bacterial enzymes or pathways . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-{5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl}benzonitrile include other furan derivatives such as:
2-furoic acid: Known for its antibacterial properties.
5-nitrofuran-2-yl derivatives: These compounds also exhibit significant antibacterial activity.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of biological activities and applications in various fields of research .
Properties
IUPAC Name |
2-[5-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c21-12-15-4-1-2-7-19(15)20-9-8-18(26-20)11-16(13-22)14-5-3-6-17(10-14)23(24)25/h1-11H/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARVWBSYJTSAQ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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